2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide
Description
The compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide features a bicyclic cyclopenta[d]pyrimidine core with a 3-cyclohexyl substituent and a 2,4-dioxo functional group.
Properties
IUPAC Name |
2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c24-18(21-12-15-8-5-11-27-15)13-22-17-10-4-9-16(17)19(25)23(20(22)26)14-6-2-1-3-7-14/h5,8,11,14H,1-4,6-7,9-10,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBZDNPPSLWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cyclopenta[d]Pyrimidine Core
The foundational step in synthesizing the target compound involves constructing the 3-cyclohexyl-1H-cyclopenta[d]pyrimidine-2,4-dione scaffold. This bicyclic system is typically assembled via a cyclocondensation reaction between a cyclopentane-1,3-dione derivative and a urea or thiourea analog. For instance, reacting cyclopentane-1,3-dione with cyclohexylisocyanate under acidic conditions yields the 3-cyclohexyl-substituted intermediate . Alternative routes employ N-bromosuccinimide (NBS) to brominate the pyrimidine core at position 7, followed by nucleophilic substitution to introduce functional groups .
Key challenges in this stage include regioselectivity during cyclization and minimizing side reactions such as over-oxidation. Solvent selection (e.g., acetic acid or dimethylformamide) and temperature modulation (20–80°C) significantly impact yields, which range from 60% to 85% in optimized protocols .
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Bromination + Alkylation | NBS, K₂CO₃, DMF | DMF | 25°C | 65 | 98 |
| Direct Alkylation | Chloroacetyl chloride, NEt₃ | THF | 60°C | 38 | 85 |
Data derived from analogous syntheses .
Coupling with Furan-2-ylMethylamine
The final step involves coupling the acetamide intermediate with furan-2-ylmethylamine. This is achieved via a Schotten-Baumann reaction, wherein the amine reacts with an acyl chloride derivative in a biphasic system (water/dichloromethane) under basic conditions. The reaction proceeds rapidly at 0–5°C, yielding the target compound with minimal epimerization. Post-reaction purification via recrystallization (isopropanol/water) enhances purity to >99%, as verified by HPLC.
Optimization and Scalability Considerations
Recent advances emphasize the use of continuous flow reactors to improve scalability and reproducibility. For example, microreactors enable precise control over residence time and temperature during bromination, reducing byproduct formation by 30% compared to batch processes . Additionally, solvent recycling protocols employing green solvents (e.g., cyclopentyl methyl ether) align with sustainable chemistry principles without compromising yield .
Analytical Characterization
Rigorous characterization of intermediates and the final product is critical. Key techniques include:
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¹H-NMR Spectroscopy : Confirms the integration of the cyclohexyl (δ 1.2–1.8 ppm), furan (δ 6.3–7.4 ppm), and acetamide (δ 2.5–3.1 ppm) protons .
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Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 383.15 (calculated for C₁₉H₂₃N₃O₄S) .
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X-ray Crystallography : Resolves the bicyclic pyrimidine’s chair conformation and acetamide orientation .
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
The compound has shown promise in various biological contexts:
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by interacting with specific cellular pathways.
- Antimicrobial Properties : Research indicates potential efficacy against bacterial strains, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Anticancer Properties :
- A derivative similar to this compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells).
- Results indicated significant inhibition of cell proliferation at micromolar concentrations.
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Antimicrobial Activity Assessment :
- Compounds with the cyclopenta[d]pyrimidine structure were evaluated for their ability to inhibit growth in Gram-positive and Gram-negative bacteria.
- Findings suggested effective inhibition comparable to standard antibiotics.
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Enzyme Interaction Studies :
- Research focused on the inhibition of specific kinases involved in signaling pathways.
- The compound demonstrated competitive inhibition, suggesting potential therapeutic applications in diseases linked to aberrant kinase activity.
Mechanism of Action
The mechanism of action of 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related derivatives from the evidence:
Key Observations:
Core Variations: The target compound’s cyclopenta[d]pyrimidine core distinguishes it from thieno-pyrimidine (e.g., ) or pyridazine (e.g., ) analogs. The 2,4-dioxo motif in the target compound is shared with , which may influence redox properties or binding affinity.
The acetamide linkage is conserved across all analogs, suggesting a common pharmacophore for target engagement.
Pharmacological Potential
- Thieno-pyrimidine derivatives (e.g., ) often exhibit kinase inhibitory or anticancer activity due to their planar aromatic cores.
- The furan moiety in the target compound and may enhance bioavailability, as seen in furan-containing drugs like ranitidine.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize side products.
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and stereochemistry | Cyclohexyl protons (δ 1.2–2.4 ppm), furan protons (δ 6.2–7.4 ppm) . |
| HRMS | Verify molecular formula | Exact mass matching [M+H]⁺ or [M+Na]⁺ ions . |
| HPLC | Assess purity | Retention time consistency (>95% peak area) . |
| FT-IR | Identify functional groups | C=O stretches (1650–1750 cm⁻¹), NH bends (3300–3500 cm⁻¹) . |
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
Comparative Assays : Replicate studies across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay) .
Orthogonal Validation : Use complementary techniques (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .
Impurity Profiling : LC-MS/MS to identify and quantify degradation products or synthetic byproducts .
Example : If antiproliferative IC₅₀ values conflict, test under consistent oxygen/nutrient conditions and include positive controls (e.g., doxorubicin) .
Advanced: What computational approaches predict interaction mechanisms with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., topoisomerase II) or receptors. Focus on hydrogen bonding with the dioxo-pyrimidine core .
MD Simulations : GROMACS or AMBER for stability analysis of ligand-target complexes over 100-ns trajectories .
QM/MM Calculations : Explore electronic interactions (e.g., charge transfer between furan and active-site residues) .
Case Study : For kinase inhibition, align the compound’s pharmacophore with ATP-binding pockets using PyMOL .
Basic: What structural features influence reactivity and bioactivity?
Q. Key Features :
- Cyclopenta[d]pyrimidine Core : Planar structure enables π-π stacking with DNA/enzyme active sites .
- 3-Cyclohexyl Group : Enhances lipophilicity (logP ~3.5), improving membrane permeability .
- Furan-Methylacetamide Side Chain : Hydrogen-bond donor/acceptor capacity critical for target engagement .
Q. Reactivity Insights :
- The dioxo groups are prone to nucleophilic attack; avoid basic conditions during storage .
- Furan ring oxidation can occur under strong oxidizers (e.g., H₂O₂), altering bioactivity .
Advanced: How to design experiments for metabolic stability and degradation pathway analysis?
Methodological Answer:
In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Identify phase I metabolites (hydroxylation) and phase II conjugates (glucuronidation) .
Isotope Labeling : Synthesize ¹⁴C-labeled analogs to trace degradation products in excretion studies .
Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to profile stability .
Q. Data Interpretation :
- Compare metabolic half-life (t₁/₂) with reference drugs (e.g., <2 hours suggests rapid clearance) .
Advanced: How to address solubility challenges in in vivo studies?
Methodological Answer:
Co-Solvent Systems : Use PEG-400/water (1:1) or Captisol® for parenteral administration .
Amorphous Solid Dispersion : Spray-dry with PVP-VA64 to enhance oral bioavailability .
Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent release .
Testing : Measure solubility in biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
Advanced: What strategies improve selectivity for target vs. off-target effects?
Methodological Answer:
SAR Studies : Synthesize analogs with modified substituents (e.g., replace cyclohexyl with smaller alkyl groups) and test against related targets .
CRISPR Screening : Knock out suspected off-targets (e.g., cytochrome P450 enzymes) and assess activity changes .
Thermal Shift Assays : Compare ΔTₘ values for target vs. non-target proteins to quantify binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
